molecular formula C16H17F2N3OS B2435060 1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea CAS No. 2097916-21-5

1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea

Cat. No.: B2435060
CAS No.: 2097916-21-5
M. Wt: 337.39
InChI Key: SANVWTJWJWFNKR-UHFFFAOYSA-N
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Description

1-(2,6-Difluorophenyl)-3-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}urea is a useful research compound. Its molecular formula is C16H17F2N3OS and its molecular weight is 337.39. The purity is usually 95%.
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Scientific Research Applications

Ion-pair Binding and Metal Coordination

Urea derivatives exhibit unique ion-pair binding capabilities and metal coordination, as demonstrated by the synthesis of ambidentate ligands capable of binding metal ions through simultaneous coordination and hydrogen bonding interactions. This property is crucial for designing metallo-supramolecular structures and investigating anion binding dynamics in solution, which has implications for developing new materials and sensors (Qureshi et al., 2009).

Supramolecular Macrocycles

Urea derivatives serve as building blocks for metallo-supramolecular macrocycles. The modification of pyridine rings in urea ligands influences the assembly of these macrocycles, which are studied for their potential in creating finely tunable materials for applications in catalysis and molecular recognition (Troff et al., 2012).

Hydrogen Bonding and Molecular Recognition

The study of substituent effects on urea derivatives emphasizes the role of intramolecular hydrogen bonding in modulating the physical properties and reactivity of these compounds. These findings are relevant for designing molecules with specific recognition capabilities and for understanding the fundamental aspects of chemical reactivity (Chien et al., 2004).

Luminescent Anion Receptors

Urea and thiourea derivatives have been incorporated into rhenium(I) complexes to study their anion recognition properties. These complexes demonstrate potential as luminescent anion receptors, highlighting the utility of urea derivatives in developing sensors and materials for detecting specific anions (Odago et al., 2011).

Anticancer Agents

The design and synthesis of urea derivatives as anticancer agents exemplify the pharmacological applications of these compounds. By targeting specific cellular pathways, these molecules show promise as novel therapeutic agents, demonstrating the versatility of urea derivatives in medicinal chemistry (Feng et al., 2020).

Properties

IUPAC Name

1-(2,6-difluorophenyl)-3-[1-(thiophen-3-ylmethyl)pyrrolidin-3-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3OS/c17-13-2-1-3-14(18)15(13)20-16(22)19-12-4-6-21(9-12)8-11-5-7-23-10-11/h1-3,5,7,10,12H,4,6,8-9H2,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SANVWTJWJWFNKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)NC2=C(C=CC=C2F)F)CC3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.